3-{[7-(3-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]sulfanyl}butan-2-one
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Overview
Description
3-{[7-(3-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]sulfanyl}butan-2-one is a complex organic compound that features a pyrrolopyrimidine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[7-(3-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]sulfanyl}butan-2-one typically involves multi-step organic synthesis. The process begins with the preparation of the pyrrolopyrimidine core, followed by the introduction of the fluorophenyl and phenyl groups. The final step involves the attachment of the butan-2-one moiety through a sulfanyl linkage. Common reagents used in these reactions include halogenated precursors, organometallic reagents, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and can improve the efficiency of the synthesis. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, would be important considerations in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
3-{[7-(3-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]sulfanyl}butan-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents that can stabilize the intermediate species formed during the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: Its structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound’s potential bioactivity suggests it could be explored as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: Its unique properties could be leveraged in the development of new materials for electronics, coatings, or other industrial applications.
Mechanism of Action
The mechanism by which 3-{[7-(3-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]sulfanyl}butan-2-one exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structural features allow it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Phenylephrine: A compound with a similar phenyl group but different functional groups and applications.
Fluorine-containing compounds: Various fluorine-containing compounds share some structural similarities but differ in their specific functional groups and properties.
Uniqueness
What sets 3-{[7-(3-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]sulfanyl}butan-2-one apart is its unique combination of a pyrrolopyrimidine core with fluorophenyl and phenyl groups, along with a butan-2-one moiety. This combination of features gives it distinct chemical and biological properties that can be leveraged in various applications.
Properties
Molecular Formula |
C22H18FN3OS |
---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
3-[7-(3-fluorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]sulfanylbutan-2-one |
InChI |
InChI=1S/C22H18FN3OS/c1-14(27)15(2)28-22-20-19(16-7-4-3-5-8-16)12-26(21(20)24-13-25-22)18-10-6-9-17(23)11-18/h3-13,15H,1-2H3 |
InChI Key |
WHVSTKUUXRCMKP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C)SC1=NC=NC2=C1C(=CN2C3=CC(=CC=C3)F)C4=CC=CC=C4 |
Origin of Product |
United States |
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